molecular formula C12H12BrNO2 B8407808 3-(3-Bromo-4-methylphenyl)-5,5-dimethylisoxazol-4(5H)-one

3-(3-Bromo-4-methylphenyl)-5,5-dimethylisoxazol-4(5H)-one

Cat. No. B8407808
M. Wt: 282.13 g/mol
InChI Key: IEHSNFSFJHESND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-4-methylphenyl)-5,5-dimethylisoxazol-4(5H)-one is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-4-methylphenyl)-5,5-dimethylisoxazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-4-methylphenyl)-5,5-dimethylisoxazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Bromo-4-methylphenyl)-5,5-dimethylisoxazol-4(5H)-one

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)-5,5-dimethyl-1,2-oxazol-4-one

InChI

InChI=1S/C12H12BrNO2/c1-7-4-5-8(6-9(7)13)10-11(15)12(2,3)16-14-10/h4-6H,1-3H3

InChI Key

IEHSNFSFJHESND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(C2=O)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution 3-(3-bromo-4-methylphenyl)-5,5-dimethyl-4,5-dihydroisoxazol-4-ol (1.80 g, 6.42 mmol) in glacial acetic acid (70 mL), chromium trioxide (640 mg, 6.42 mmol, 1.0 eq), water (4 mL) and concentrated sulfuric acid (0.8 mL) were successively added and the resulting mixture was stirred at 100° C. for 30 min. The reaction was cooled to room temperature and poured into water (10 mL) and extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with water (10 mL), brine (10 mL) dried (Na2SO4) and filtered. The filtrate was concentrated under vacuum. The crude product was purified by flash column chromatography (silica gel, 2% ethyl acetate in hexane) to afford the 800 mg of the desired product as a white solid. 1HNMR (400 MHz, CDCl3) δ 8.29 (d, J=1.0 Hz, 1H), 7.94 (dd, J=1.0, 8.0 Hz, 1H), 7.31 (d, J=8.0 Hz, 1H), 2.44 (s, 3H), 1.46 (s. 3H), 1.24 (s, 3H); ESI-MS (m/z) 282, 284 [(MH)+, Br79,81].
Name
3-(3-bromo-4-methylphenyl)-5,5-dimethyl-4,5-dihydroisoxazol-4-ol
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
640 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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